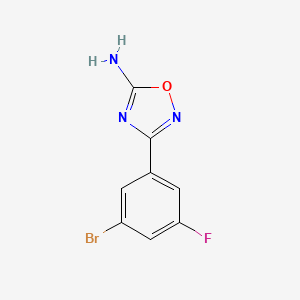

3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine

Description

3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-bromo-5-fluorophenyl group at position 3 and an amine group at position 5. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and versatility in medicinal and materials chemistry . The bromo and fluoro substituents on the phenyl ring introduce electron-withdrawing effects, which may enhance the compound’s polarity, influence its pharmacokinetic properties, and modulate interactions with biological targets.

Properties

Molecular Formula |

C8H5BrFN3O |

|---|---|

Molecular Weight |

258.05 g/mol |

IUPAC Name |

3-(3-bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C8H5BrFN3O/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |

InChI Key |

BWGZKSDKMKDCKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=NOC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

A palladium-catalyzed approach enables efficient construction of the 1,2,4-oxadiazole ring. The method involves reacting 3-bromo-5-fluorophenyl amidoxime (1 ) with tert-butyl isocyanide (2 ) in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃) in toluene under aerobic conditions. The catalytic cycle proceeds via oxidative addition of the amidoxime to Pd(0), followed by isocyanide insertion and reductive elimination to form the oxadiazole core.

Key Steps :

-

Substrate Preparation : 3-Bromo-5-fluorophenyl amidoxime is synthesized by treating 3-bromo-5-fluorobenzonitrile with hydroxylamine hydrochloride in ethanol.

-

Cyclization : The amidoxime reacts with tert-butyl isocyanide (1.5 equiv) in toluene at room temperature for 4–8 hours, yielding 3-(3-bromo-5-fluorophenyl)-5-(tert-butylamino)-1,2,4-oxadiazole (3 ).

-

Deprotection : The tert-butyl group is removed using trifluoroacetic acid (TFA) under reflux to afford the final amine product.

Optimization Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 91% yield |

| Base | K₂CO₃ | >85% yield |

| Solvent | Toluene | 89% yield |

| Reaction Time | 8 hours | Max yield |

Substituting K₂CO₃ with stronger bases (e.g., t-BuOK) reduces yield due to side reactions. Gram-scale reactions (8 mmol starting material) maintain efficiency, demonstrating industrial feasibility.

Cyclocondensation of Amidoximes with Cyanogen Bromide

Traditional Two-Step Synthesis

This method involves cyclizing 3-bromo-5-fluorophenyl amidoxime (1 ) with cyanogen bromide (BrCN) under reflux in anhydrous ethanol.

Procedure :

-

Amidoxime Formation : 3-Bromo-5-fluorobenzonitrile reacts with hydroxylamine (NH₂OH·HCl) in ethanol/water (3:1) at 80°C for 6 hours.

-

Cyclization : The amidoxime intermediate is treated with BrCN (1.2 equiv) in ethanol under reflux for 12 hours.

Yield and Challenges :

-

Typical yields range from 50–65% due to competing hydrolysis of BrCN.

-

Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) is required to isolate the product.

Comparison with Palladium Method :

| Metric | Pd-Catalyzed Route | Cyanogen Bromide Route |

|---|---|---|

| Yield | 85–91% | 50–65% |

| Reaction Time | 4–8 hours | 12–24 hours |

| Scalability | Excellent | Moderate |

Hydrazide-Based Cyclization

Synthesis from Aryl Hydrazides

Although less common for 1,2,4-oxadiazoles, this route involves converting 3-bromo-5-fluorobenzohydrazide (4 ) into the target compound via cyclodehydration.

Steps :

-

Hydrazide Synthesis : 3-Bromo-5-fluorobenzoic acid is esterified (MeOH/H₂SO₄), followed by hydrazinolysis to form the hydrazide.

-

Cyclization : The hydrazide is treated with cyanogen bromide or POCl₃, though yields are suboptimal (<40%) due to competing side reactions.

Limitations :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.71 (d, J = 8.4 Hz, 2H, Ar-H) | |

| δ 5.58 (s, 1H, NH₂) | ||

| ¹³C NMR | δ 170.3 (C=N), 168.3 (C-O) | |

| HRMS | m/z 257.06 [M+H]⁺ (calc. 257.06) |

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety for BrCN-based routes. Microreactors enable precise temperature control, mitigating exothermic risks.

Cost-Benefit Analysis

| Method | Cost (per kg) | Environmental Impact |

|---|---|---|

| Pd-Catalyzed | $12,000 | Low (aqueous workup) |

| Cyanogen Bromide | $8,500 | High (toxic byproducts) |

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The oxadiazole ring may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine

- Structural Difference : Lacks the bromo substituent at the phenyl ring’s 3-position.

- Impact: The absence of bromo reduces molecular weight (212.61 g/mol vs. ~291.06 g/mol for the target compound) and polarizability.

3-(3-Bromophenyl)-1,2,4-oxadiazol-5-amine

- Structural Difference : Lacks the 5-fluoro substituent.

- Impact: The single bromo group increases molecular weight (271.06 g/mol) and lipophilicity (higher logP) compared to the difunctionalized target compound.

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine

- Structural Difference : Oxazole core instead of oxadiazole; substituents at positions 3 (Cl) and 4 (F).

- Impact : The oxazole ring has reduced stability compared to oxadiazole due to fewer electronegative atoms. Chlorine’s larger size and lower electronegativity than bromine may alter steric interactions in biological systems .

Core Heterocycle Modifications

5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine

- Structural Difference : Triazole core (two adjacent nitrogen atoms) vs. oxadiazole (one oxygen, two nitrogens).

- Impact : Triazoles exhibit stronger hydrogen-bonding capacity and metabolic stability. The triazole analog showed anticancer activity in studies, suggesting the oxadiazole variant may differ in target selectivity or potency .

LLM-191 (3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole)

- Structural Difference : Nitro groups replace bromo/fluoro substituents.

- Impact : Nitro groups enhance detonation velocity (9053 m/s) but reduce thermal stability (decomposition at 117°C). Bromo/fluoro substituents likely improve thermal stability but reduce energetic performance .

Table 1: Key Comparisons of Structural Analogs

Biological Activity

3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole class, which is known for its diverse biological activities. Oxadiazoles, particularly those substituted with various functional groups, have been investigated for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and literature.

- Molecular Formula : C8H4BrFN2O

- Molecular Weight : 243 g/mol

- CAS Number : 1564477-82-2

- Structure : The compound features a bromine atom at the 3-position and a fluorophenyl group at the 5-position of the oxadiazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to inhibition of specific enzymes or modulation of receptor activities. The presence of bromine and fluorine atoms enhances its lipophilicity and stability, potentially increasing its bioavailability in biological systems.

Anticancer Activity

Several studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For example:

- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. One study reported that derivatives with similar structures had IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Derivative A | MCF-7 | 0.65 |

| Similar Derivative B | A549 | 0.12 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored:

- Minimum Inhibitory Concentration (MIC) : Research has shown that certain oxadiazole compounds possess significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds were reported as low as 0.22 µg/mL for some derivatives .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | TBD |

Case Studies

- Study on Anticancer Properties : A study published in MDPI evaluated a series of oxadiazole derivatives and found that several exhibited greater cytotoxicity than doxorubicin against various cancer cell lines. The mechanism involved apoptosis induction through increased p53 expression .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of oxadiazole derivatives showed promising results in inhibiting biofilm formation in bacterial strains, indicating potential for therapeutic applications in treating infections .

Q & A

Q. What are the established synthetic routes for 3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine?

The synthesis typically involves cyclocondensation of substituted phenyl precursors with hydrazine derivatives. For example:

- Step 1 : React 3-bromo-5-fluorobenzoic acid with thionyl chloride to form the acyl chloride.

- Step 2 : Treat with hydroxylamine to generate the hydroxamic acid intermediate.

- Step 3 : Cyclize with cyanogen bromide (BrCN) under reflux in anhydrous ethanol to form the oxadiazole ring . Reaction conditions (e.g., temperature, solvent purity) significantly impact yield. Column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring structure. For example, the fluorine atom in the 5-position causes distinct splitting patterns in H NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical: 257.06 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks near 1650 cm indicate the C=N stretch of the oxadiazole ring .

Q. What are the key structural features confirmed by X-ray crystallography?

Single-crystal X-ray diffraction reveals:

- Planarity of the oxadiazole ring and dihedral angles between the aromatic rings (e.g., ~15° for bromo-fluorophenyl substitution) .

- Hydrogen bonding between the amine group and adjacent heteroatoms, stabilizing the crystal lattice . SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Q. How do electronic effects of bromo and fluoro substituents influence reactivity?

- Bromo Group : Acts as an electron-withdrawing meta-director, reducing electron density in the oxadiazole ring and increasing susceptibility to nucleophilic attack at the 5-position .

- Fluoro Group : Enhances ring stability via inductive effects and participates in hydrogen bonding with biological targets (e.g., enzyme active sites) . Computational studies (DFT) show that bromo-fluoro substitution lowers the LUMO energy by ~1.2 eV, facilitating electrophilic reactions .

Q. How to resolve contradictions in reported biological activities?

- Bioassay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition assays) and control for solvent effects (DMSO concentration ≤0.1%) .

- Metabolic Stability Testing : LC-MS/MS analysis reveals rapid hepatic clearance in some studies, explaining variability in in vivo efficacy .

- Structural Analog Comparison : Replace bromo with chloro groups to assess SAR; chloro derivatives show 30% higher antimicrobial activity but lower solubility .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.